molecular formula C14H20F2N2O B13197743 (2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide

(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide

Cat. No.: B13197743
M. Wt: 270.32 g/mol
InChI Key: NBEYZPNRNIBWKE-LESKNEHBSA-N
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Description

(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a dimethylbutanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the difluorophenyl intermediate:

    Formation of the dimethylbutanamide moiety: This step involves the coupling of the amino-difluorophenyl intermediate with a suitable butanamide precursor under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N-[1-(2,4-dimethylphenyl)ethyl]-3,3-dimethylbutanamide: This compound is similar in structure but has methyl groups instead of fluorine atoms.

    (2S)-2-amino-N-[1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutanamide: This compound has chlorine atoms instead of fluorine atoms.

Uniqueness

The presence of the difluorophenyl group in (2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C14H20F2N2O

Molecular Weight

270.32 g/mol

IUPAC Name

(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C14H20F2N2O/c1-8(10-6-5-9(15)7-11(10)16)18-13(19)12(17)14(2,3)4/h5-8,12H,17H2,1-4H3,(H,18,19)/t8?,12-/m1/s1

InChI Key

NBEYZPNRNIBWKE-LESKNEHBSA-N

Isomeric SMILES

CC(C1=C(C=C(C=C1)F)F)NC(=O)[C@H](C(C)(C)C)N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NC(=O)C(C(C)(C)C)N

Origin of Product

United States

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